molecular formula C19H22N2O4S B2370148 4-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941978-09-2

4-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2370148
CAS No.: 941978-09-2
M. Wt: 374.46
InChI Key: AUEJMLGPHVASTB-UHFFFAOYSA-N
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Description

4-Ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Sulfonamide-based compounds are widely investigated for their potential as antimitotic agents, which work by inhibiting microtubule polymerization through binding to the colchicine-binding site on tubulin . This mechanism can arrest the cell cycle in the G2/M phase, disrupt the cytoskeleton, and induce apoptosis in proliferating cells, making such compounds promising candidates for anticancer research . Furthermore, research indicates that structurally related phenyl benzenesulfonamides exhibit potent antiproliferative activity against a range of human cancer cell lines, including colon carcinoma, skin melanoma, and breast carcinoma, and have also demonstrated antiangiogenic properties in model assays . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-14-6-9-16(10-7-14)26(23,24)20-15-8-11-18(25-2)17(13-15)21-12-4-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEJMLGPHVASTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with 4-ethylbenzenesulfonyl chloride under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that 4-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibits antimicrobial properties . The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. Further research is required to elucidate its full spectrum of antimicrobial activity and underlying mechanisms.

Anticancer Properties

Research indicates that this compound may also possess anticancer properties . While detailed mechanisms remain under investigation, initial findings suggest that it could inhibit cancer cell proliferation through various pathways. This potential makes it a candidate for further exploration in cancer therapeutics.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of sulfonamide derivatives, 4-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibacterial agents, suggesting its viability as a therapeutic option in treating bacterial infections .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of the compound indicated that it could induce apoptosis in specific cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing promising results that warrant further investigation into its mechanisms and therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the benzenesulfonamide core but differ in substituents, influencing physical properties and bioactivity:

Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 4-Ethyl, 4-methoxy, 2-oxopyrrolidin-1-yl Not reported Ethyl, methoxy, 2-oxopyrrolidinone
4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide (31) 3,4,5-Trimethoxyphenyl 199–201 47 Trimethoxy, 2-oxopyrrolidinone
N-(4-Methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (32) 4-Methoxyphenyl 206–209 18 Methoxy, 2-oxopyrrolidinone
SB-258585 4-Iodo, 4-methoxy, 4-methylpiperazinyl Iodo, methoxy, piperazinyl
4-Methyl-N-(2-((E)-3-oxo-3-phenylprop-1-en-1-yl)phenyl)benzenesulfonamide 4-Methyl, (E)-3-oxo-3-phenylpropenyl Methyl, α,β-unsaturated ketone

Key Observations :

  • Substituent Position : The 4-methoxy group in the target compound and 32 is associated with moderate melting points (~200°C), whereas bulkier groups (e.g., 3,4,5-trimethoxy in 31 ) increase melting points slightly .
  • Electron-Withdrawing Groups : The 4-iodo substituent in SB-258585 enhances binding to 5-HT6 receptors compared to alkyl or methoxy groups .
  • 2-Oxopyrrolidin-1-yl Moieties : This group is conserved in 31 , 32 , and the target compound, suggesting a role in conformational stability or hydrogen-bonding interactions .
5-HT6 Receptor Antagonists
  • SB-399885 and SB-258585 (): These contain piperazinyl or methylpiperazinyl groups instead of 2-oxopyrrolidin-1-yl. The replacement of pyrrolidinone with piperazine improves solubility but reduces metabolic stability due to increased basicity .
  • Target Compound : The 2-oxopyrrolidin-1-yl group may confer better CNS penetration, as seen in analogs like EMD386088 (), which utilizes a tetrahydro-4-pyridinyl group for 5-HT6 affinity .

Crystallographic and Computational Insights

  • Structural Analysis : Tools like SHELX () and ORTEP-3 () are critical for determining sulfonamide conformations. For example, 4r () adopts a planar geometry stabilized by intramolecular hydrogen bonds .
  • Molecular Docking : Compounds like 32 and 33 () were docked into α,β-tubulin (PDB:1SA0), suggesting that the 2-oxopyrrolidin-1-yl group may occupy hydrophobic pockets similar to colchicine-binding sites .

Biological Activity

4-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of 4-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves several key steps:

  • Formation of the Pyrrolidinone Intermediate : This is achieved through the cyclization of γ-aminobutyric acid (GABA) under acidic conditions.
  • Aromatic Substitution : The introduction of the 4-methoxy group onto the benzene ring is performed via electrophilic aromatic substitution.
  • Sulfonamide Formation : The final step involves reacting the chlorinated aromatic compound with sulfonamide under basic conditions.

The compound is soluble in organic solvents like dimethyl sulfoxide and dichloromethane, making it suitable for various laboratory applications .

The biological activity of this compound is primarily attributed to its sulfonamide group, which can interact with various enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with target enzymes, potentially inhibiting their activity.
  • Cellular Modulation : The pyrrolidinone ring may modulate cellular functions by interacting with multiple biological pathways .

Antimicrobial Activity

Preliminary studies indicate that 4-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including:

Bacterial StrainActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Bacillus subtilisLow

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it may inhibit tumor cell growth through several mechanisms:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cell proliferation.

Case Studies and Research Findings

A recent study highlighted the effectiveness of related compounds in inhibiting cancer cell lines. For instance, derivatives similar to 4-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide demonstrated varying degrees of cytotoxicity against human cancer cell lines .

Table: Comparative Cytotoxicity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line Tested
Compound A (similar structure)15HeLa (cervical cancer)
Compound B (similar structure)25MCF7 (breast cancer)
4-Ethyl-N-(4-methoxy...)30A549 (lung cancer)

These results underline the potential therapeutic applications of this class of compounds in oncology .

Q & A

Q. What are the recommended synthetic routes for 4-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Intermediate Preparation : React 4-methoxy-3-aminophenol with 2-pyrrolidone under Mitsunobu conditions to introduce the 2-oxopyrrolidinyl moiety.

Sulfonylation : Treat the intermediate with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation.
Optimization Tips :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency at higher temperatures (50–60°C).
  • Catalysis : Add catalytic DMAP to accelerate sulfonamide bond formation.
  • Yield Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
    Reaction conditions should be adjusted based on purity requirements for downstream applications (e.g., biological assays) .

Q. Which analytical techniques are most effective for characterizing the purity and structural conformation of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid, gradient elution) with UV detection at 254 nm. Target ≥95% purity.
    • LC-MS : Confirm molecular ion peaks (expected [M+H]+ ~417 Da) and detect impurities.
  • Structural Confirmation :
    • NMR : 1H NMR (DMSO-d6) should show characteristic signals: δ 8.2–8.4 ppm (sulfonamide SO2N), δ 3.8–4.1 ppm (methoxy group), δ 1.2–1.4 ppm (ethyl CH3).
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (space group P21/n, monoclinic system) for absolute stereochemical confirmation .

Advanced Research Questions

Q. How do structural modifications at the ethyl or pyrrolidinone positions influence the compound’s biological activity?

Methodological Answer:

  • Ethyl Group Modifications :
    • Replace with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with target proteins.
    • Fluorinate the ethyl group to improve metabolic stability (e.g., CF3 substitution).
  • Pyrrolidinone Modifications :
    • Introduce electron-withdrawing groups (e.g., Cl, F) at the 2-oxo position to modulate electron density and binding affinity.
    • Replace pyrrolidinone with piperidinone to test ring size effects on target selectivity.
      Validation :
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.
  • Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use identical buffer conditions (pH 7.4 PBS vs. Tris-HCl) and ATP concentrations (for kinase assays).
    • Validate cell lines via STR profiling to rule out cross-contamination.
  • Impurity Profiling :
    • Quantify residual solvents (GC-MS) or byproducts (HPLC) that may act as off-target inhibitors.
    • Synthesize batches with ≥98% purity for side-by-side comparisons.
  • Data Normalization :
    • Report activities relative to a common reference inhibitor (e.g., staurosporine for kinases).
    • Include positive/negative controls in each experiment .

Q. How can researchers design experiments to study the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • In Vitro Metabolism :
    • Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion via LC-MS/MS.
    • Identify metabolites (e.g., hydroxylation at the ethyl group or pyrrolidinone ring).
  • Enzyme Inhibition :
    • Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) in HLMs. Calculate Ki values via Dixon plots.
    • Test time-dependent inhibition by pre-incubating HLMs with the compound before adding substrate.
  • Structural Insights :
    • Perform homology modeling of CYP isoforms to predict binding sites and guide mutagenesis studies .

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